p-Menthan-2-ol

CAS No.: 499-69-4

Cat. No.: VC18483375

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499-69-4 |

|---|---|

| Molecular Formula | C10H20O |

| Molecular Weight | 156.26 g/mol |

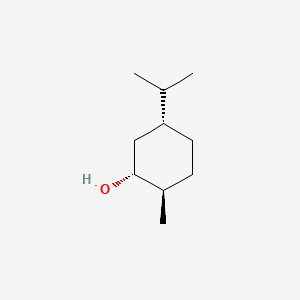

| IUPAC Name | (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |

| Standard InChI Key | ULJXKUJMXIVDOY-OPRDCNLKSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H](C[C@H]1O)C(C)C |

| Canonical SMILES | CC1CCC(CC1O)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

p-Menthan-2-ol (CAS No. 499-69-4) belongs to the monoterpenoid alcohol class, with the molecular formula . Its structure features a cyclohexane backbone substituted with a hydroxyl group at the C2 position and methyl groups at C1 and C4, resulting in a trans-configuration that influences its stereochemical properties . The compound exists in multiple stereoisomeric forms, though the trans-isomer is most commonly studied due to its prevalence in natural sources and industrial applications .

Physicochemical Properties

Key physicochemical properties of p-menthan-2-ol, as derived from experimental and computational data, include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 212.98°C | EPI Suite |

| Melting Point | -1.82°C | EPI Suite |

| Water Solubility | 257.3 mg/L | EPI Suite |

| Log | 2.87 | EPI Suite |

| Vapor Pressure | 0.188 mmHg at 20°C | EPI Suite |

These properties underscore its moderate hydrophobicity and volatility, making it suitable for use in fragrances and flavorings .

Synthesis and Industrial Production

Advanced Catalytic Methods

A patented process (US7323607B2) describes a regio- and stereoselective synthesis starting from (+)-limonene oxide . The method involves:

Table 2: Key Reaction Conditions and Yields

This method’s efficiency and selectivity make it industrially viable for large-scale production .

Biological Activities and Mechanistic Insights

Insecticidal Mechanisms

The hydroxyl group of p-menthan-2-ol enhances its interaction with insect acetylcholinesterase (AChE), disrupting neurotransmitter breakdown and leading to paralysis . Comparative studies with pulegone (a structurally similar ketone) show that the hydroxyl group is critical for AChE inhibition, as pulegone exhibits weaker activity .

Phytotoxic Effects

In plant models, p-menthan-2-ol inhibits root elongation by interfering with auxin transport. At 100 μM, it reduces root growth in A. thaliana by 40%, a effect reversible upon auxin supplementation .

Comparative Analysis with Structurally Related Compounds

Functional Group Influence on Bioactivity

The table below contrasts p-menthan-2-ol with analogues to highlight structure-activity relationships:

The hydroxyl group in p-menthan-2-ol enhances its polarity and biological interactions compared to ketone-bearing analogues like pulegone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume